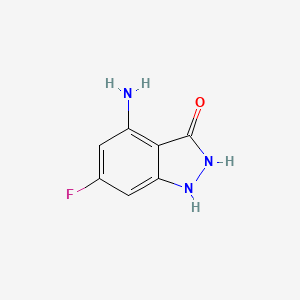

4-Amino-6-Fluor-1H-indazol-3-ol

Übersicht

Beschreibung

“4-Amino-6-fluoro-1H-indazol-3-ol” is a compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “4-Amino-6-fluoro-1H-indazol-3-ol” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Wissenschaftliche Forschungsanwendungen

Anti-inflammatorische Anwendungen

Indazol-Derivate, einschließlich 4-Amino-6-Fluor-1H-indazol-3-ol, weisen signifikante anti-inflammatorische Eigenschaften auf . Beispielsweise zeigte 3-Phenyl-2-[4-(Trifluormethyl)phenyl]-4,5,6,7-Tetrahydro-2H-indazol eine hohe anti-inflammatorische Aktivität bei minimalem ulzerogenem Potenzial .

Antimikrobielle Anwendungen

Indazol-Verbindungen haben potente antimikrobielle Aktivitäten gezeigt . Die einzigartige Struktur von Indazol ermöglicht es ihm, mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht .

Anti-HIV-Anwendungen

Indazol-Derivate haben sich als potenzielle Anti-HIV-Wirkstoffe erwiesen . Die Fähigkeit dieser Verbindungen, wichtige Enzyme im HIV-Replikationsprozess zu hemmen, macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Anti-HIV-Medikamente .

Antikrebsanwendungen

Indazol-Derivate, einschließlich this compound, haben vielversprechende Antikrebseigenschaften gezeigt . Beispielsweise zeigte Verbindung 6o eine vielversprechende Hemmwirkung gegen die K562-Zelllinie mit einem IC50-Wert von 5,15 µM . Diese Verbindung zeigte eine große Selektivität für normale Zellen (HEK-293, IC50 = 33,2 µM) .

Hypoglykämische Anwendungen

Es wurde festgestellt, dass Indazol-Verbindungen hypoglykämische Aktivitäten besitzen . Diese Verbindungen könnten möglicherweise zur Behandlung von Diabetes eingesetzt werden .

Antiprotozoale Anwendungen

Indazol-Derivate haben antiprotozoale Aktivitäten gezeigt . Diese Verbindungen könnten möglicherweise zur Behandlung von Krankheiten eingesetzt werden, die durch Protozoenparasiten verursacht werden .

Antihypertensive Anwendungen

Es wurde festgestellt, dass Indazol-Verbindungen antihypertensive Aktivitäten besitzen . Diese Verbindungen könnten möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden .

Neurologische Anwendungen

Indazol-Derivate haben sich als vielversprechend bei der Behandlung von neurologischen Erkrankungen erwiesen . Beispielsweise wurde eine neuartige Verbindung 4-(6-Fluor-4-(5-Isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholin (FIPM) synthetisiert und mit Fluor-18 (18F) markiert, um einen Positronen-Emissions-Tomographie (PET)-Tracer für die Bildgebung der Leucin-reichen Repeat-Kinase 2 (LRRK2)-Aktivität im Gehirn zu entwickeln, die mit der Parkinson-Krankheit verbunden ist .

Zusammenfassend lässt sich sagen, dass „this compound“ und seine Derivate ein breites Anwendungsspektrum in der wissenschaftlichen Forschung haben, insbesondere im Bereich der pharmazeutischen Chemie. Diese Verbindungen haben sich bei der Behandlung verschiedener Krankheiten als vielversprechend erwiesen, was sie zu einem vielversprechenden Gebiet für zukünftige Forschungsarbeiten macht .

Wirkmechanismus

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Mode of Action

Indazole derivatives are known to interact with their targets and cause changes that result in their medicinal effects .

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Indazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemische Analyse

Biochemical Properties

4-Amino-6-fluoro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, 4-Amino-6-fluoro-1H-indazol-3-ol can bind to proteins involved in DNA repair, thereby influencing the cell’s ability to maintain genomic stability .

Cellular Effects

The effects of 4-Amino-6-fluoro-1H-indazol-3-ol on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, 4-Amino-6-fluoro-1H-indazol-3-ol can modulate cell signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell survival and proliferation . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 4-Amino-6-fluoro-1H-indazol-3-ol exerts its effects through several mechanisms. It binds to the active sites of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling cascades that are vital for cell growth and survival. Additionally, 4-Amino-6-fluoro-1H-indazol-3-ol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of genes involved in cell cycle control, apoptosis, and DNA repair.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-fluoro-1H-indazol-3-ol have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 4-Amino-6-fluoro-1H-indazol-3-ol can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that it has potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of 4-Amino-6-fluoro-1H-indazol-3-ol vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

4-Amino-6-fluoro-1H-indazol-3-ol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 4-Amino-6-fluoro-1H-indazol-3-ol with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, 4-Amino-6-fluoro-1H-indazol-3-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . These interactions are crucial for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-Amino-6-fluoro-1H-indazol-3-ol is essential for its activity and function. It has been found to localize primarily in the nucleus, where it can interact with DNA and regulatory proteins . Additionally, it can be found in the mitochondria, where it can influence mitochondrial function and induce apoptosis . The targeting of 4-Amino-6-fluoro-1H-indazol-3-ol to these specific compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

Eigenschaften

IUPAC Name |

4-amino-6-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZBSLSAVSYKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C(=O)NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646219 | |

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-21-8 | |

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.